molecular formula C13H14N2O3 B1268645 ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate CAS No. 29211-44-7

ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate

Cat. No. B1268645
CAS RN: 29211-44-7
M. Wt: 246.26 g/mol
InChI Key: YSNRXCNLMQFZGG-UHFFFAOYSA-N
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Description

“Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate” is a chemical compound with the CAS Number: 89-33-8. It has a molecular weight of 232.24 . The compound is also known by other names such as 1-Phenyl-3-carbethoxypyrazolone, 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester, and 3- (Ethoxycarbonyl)-1-phenyl-5-pyrazolone .


Molecular Structure Analysis

The molecular structure of “ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate” can be represented by the linear formula C12H12N2O3 . The InChI code for this compound is 1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 .


Physical And Chemical Properties Analysis

“Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate” is a solid at room temperature . The compound should be stored in a dry environment at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
  • They are used as scaffolds in the synthesis of bioactive chemicals .
  • Pyrazoles have been found to have antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Agrochemistry

  • Pyrazoles are also used in agrochemistry .
  • They are used in the synthesis of various agrochemicals due to their wide range of biological activities .

Coordination Chemistry

  • In coordination chemistry, pyrazoles are used as ligands .
  • They can coordinate with various metal ions to form complexes .

Organometallic Chemistry

  • Pyrazoles are also used in organometallic chemistry .
  • They can form organometallic compounds with various metals .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-18-13(17)9-10-8-12(16)15(14-10)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNRXCNLMQFZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210335
Record name Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate

CAS RN

29211-44-7
Record name Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29211-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Xu, P Sun, Q Song, X Lai, W Liu, T Xia… - European Journal of …, 2017 - Wiley Online Library
The asymmetric Michael addition of ethyl (5‐oxo‐1‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐3‐yl)acetate to nitroalkenes catalyzed by a squaramide organocatalyst to give chiral pyrazoles was …
D Bevk, U Grošelj, A Meden, J Svete, B Stanovnik - Tetrahedron, 2006 - Elsevier
Substituted 2,3,5,6,7,8-hexahydropyrazolo[4,3-d][1,2]diazepine-8-carboxylates were prepared in good to excellent yields from ethyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)…
Number of citations: 13 www.sciencedirect.com
B Stanovnik, U Grošelj - Advances in Heterocyclic Chemistry, 2010 - Elsevier
Publisher Summary This chapter illustrates the usefulness of dialkyl acetone-1,3-dicarboxylates and their (dimethylamino) methylidene derivatives as versatile building blocks in the …
Number of citations: 13 www.sciencedirect.com
B Stanovnik - European Journal of Organic Chemistry, 2019 - Wiley Online Library
This minireview presents the synthesis and applications of enaminones, enaminoesters, and related compounds. A metal‐free synthesis of pyridines and fused pyridines, pyridyl‐…

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